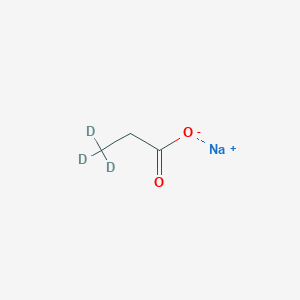

Sodium Propionate-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H5NaO2 |

|---|---|

Molecular Weight |

99.08 g/mol |

IUPAC Name |

sodium 3,3,3-trideuteriopropanoate |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1D3; |

InChI Key |

JXKPEJDQGNYQSM-NIIDSAIPSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)[O-].[Na+] |

Canonical SMILES |

CCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isotopic Purity of Sodium Propionate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of Sodium Propionate-d3. This deuterated analog of sodium propionate is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based assays. This document outlines a detailed synthetic protocol and the analytical methodologies required to ensure the high isotopic purity of the final compound.

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction between Propionic Acid-d3 and a sodium base, typically sodium hydroxide or sodium carbonate. The key to producing the desired deuterated compound is the use of a highly enriched Propionic Acid-d3 as the starting material.

Synthetic Scheme

The reaction proceeds as follows:

CD₃CH₂COOH + NaOH → CD₃CH₂COONa + H₂O

or

2CD₃CH₂COOH + Na₂CO₃ → 2CD₃CH₂COONa + H₂O + CO₂

Experimental Protocol

This protocol details the synthesis of this compound from Propionic Acid-d3 and sodium hydroxide.

Materials:

-

Propionic Acid-d3 (isotopic purity ≥ 98 atom % D)

-

Sodium Hydroxide (NaOH), pellets

-

Anhydrous Diethyl Ether

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Dissolution of Sodium Hydroxide: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.0 eq) in a minimal amount of deionized water. Caution: The dissolution of NaOH is exothermic.

-

Reaction Mixture: Cool the sodium hydroxide solution to room temperature.

-

Addition of Propionic Acid-d3: Slowly add Propionic Acid-d3 (1.0 eq) to the stirred sodium hydroxide solution via a dropping funnel. The addition should be done dropwise to control the exothermic reaction.

-

pH Adjustment: After the addition is complete, check the pH of the reaction mixture. The target pH is between 7 and 8. If the solution is too acidic, add a small amount of the NaOH solution. If it is too alkaline, add a small amount of Propionic Acid-d3.

-

Solvent Removal: Concentrate the resulting solution under reduced pressure using a rotary evaporator to remove the water.

-

Purification: To the resulting solid, add anhydrous diethyl ether and stir to wash away any unreacted propionic acid. Decant the diethyl ether. Repeat this washing step twice.

-

Drying: Dry the resulting white solid, this compound, in a vacuum oven at 60 °C to a constant weight.

-

Characterization: The final product should be characterized to confirm its identity and determine its isotopic purity using the analytical methods described below.

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is a critical parameter. The two primary analytical techniques for this determination are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position of deuterium labeling and assessing isotopic enrichment. Both ¹H NMR and ²H NMR can be utilized.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons (CH₃) should be significantly diminished or absent compared to the spectrum of non-deuterated sodium propionate. The presence of a small residual signal can be used to quantify the amount of non-deuterated impurity.

²H NMR Spectroscopy:

²H NMR directly observes the deuterium nuclei. The spectrum of this compound should show a signal in the region corresponding to the methyl group, confirming the presence of deuterium at this position.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the residual proton signal of the methyl group and compare it to the integral of the methylene group protons to determine the isotopic enrichment at the methyl position.

-

-

²H NMR Acquisition:

-

Acquire a one-dimensional ²H NMR spectrum.

-

The presence of a signal in the methyl region confirms the D3 labeling.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a highly sensitive technique for determining the isotopic distribution of a sample. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified.

Experimental Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol/water).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in the region of the expected molecular ion of sodium propionate.

-

Data Analysis:

-

Identify the monoisotopic peak of the fully deuterated this compound.

-

Identify and integrate the peaks corresponding to the lower deuterated species (d2, d1) and the non-deuterated (d0) compound.

-

Calculate the isotopic purity by determining the percentage of the d3 isotopologue relative to the sum of all propionate-related isotopologues.

-

Data Presentation

The quantitative data obtained from the synthesis and analysis should be summarized for clarity and comparison.

| Parameter | Result |

| Synthesis | |

| Starting Material | Propionic Acid-d3 |

| Yield (%) | To be determined experimentally |

| Appearance | White solid |

| Isotopic Purity | |

| ¹H NMR (atom % D at methyl) | To be determined experimentally |

| Mass Spectrometry (% d3) | To be determined experimentally |

| Chemical Purity (e.g., by HPLC) | To be determined experimentally |

Visualizations

The following diagrams illustrate the workflow for the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide on the Physical and Chemical Properties of Deuterated Sodium Propionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of deuterated sodium propionate. It is intended to serve as a technical resource for professionals in research and drug development who utilize isotopically labeled compounds.

Introduction

Sodium propionate is the sodium salt of propionic acid, a short-chain fatty acid (SCFA) that plays a significant role in cellular metabolism and signaling.[1] Deuterated sodium propionate is a stable isotope-labeled variant where one or more hydrogen atoms are replaced by deuterium (²H or D). This isotopic substitution makes it an invaluable tool in metabolic research, particularly in tracer studies using mass spectrometry and in nuclear magnetic resonance (NMR) spectroscopy. The increased mass from deuterium incorporation allows researchers to track the metabolic fate of propionate through various biochemical pathways.[2]

The most common variant is Sodium Propionate-d5 (CD₃CD₂CO₂Na), where all five hydrogen atoms on the ethyl group are replaced by deuterium. This guide will focus primarily on this variant, while also providing comparative data for other isotopologues and the unlabeled parent compound.

Physical and Chemical Properties

Deuteration slightly alters the physical properties of sodium propionate due to the increased mass of deuterium compared to protium (¹H). These properties are crucial for experimental design, formulation, and analytical method development.

Data Presentation: Physical and Spectroscopic Properties

The following table summarizes the key quantitative data for non-deuterated sodium propionate and its deuterated analogue, Sodium Propionate-d5.

| Property | Sodium Propionate (Unlabeled) | Sodium Propionate-d5 | Data Source(s) |

| Chemical Formula | C₃H₅NaO₂ | C₃D₅NaO₂ | |

| Molecular Weight | 96.06 g/mol | 101.09 g/mol | |

| Appearance | White crystalline powder, hygroscopic | Solid, white powder | |

| Melting Point | 285-286 °C | 285-286 °C (lit.) | |

| Solubility | Freely soluble in water, soluble in ethanol | Not explicitly stated, but expected to be highly soluble in water like its unlabeled counterpart. | |

| Isotopic Purity | N/A | ≥98 atom % D | |

| Mass Shift (vs. Unlabeled) | N/A | M+5 |

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying experimental results. Below are protocols for key experiments related to the synthesis and characterization of deuterated sodium propionate.

Synthesis of Deuterated Sodium Propionate

The synthesis of deuterated sodium propionate typically involves the use of a deuterated precursor. A common method is the neutralization of deuterated propionic acid with a sodium base.

Protocol: Synthesis via Neutralization

-

Starting Material: Begin with propionic acid-d5 (CD₃CD₂COOH).

-

Reaction Setup: In a reaction vessel, dissolve the deuterated propionic acid in a suitable solvent like methanol or D₂O.

-

Base Addition: Slowly add an equimolar amount of sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) solution to the vessel while stirring. The reaction is exothermic; control the temperature with an ice bath if necessary.

-

Reaction Monitoring: Monitor the pH of the solution. The reaction is complete when the pH reaches neutral (pH ~7).

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid, sodium propionate-d5, can be recrystallized from a solvent system like ethanol/water to achieve high purity.

-

Drying & Storage: Dry the final product under vacuum to remove residual solvent. Store in a desiccator, as the compound is hygroscopic.

Determination of Melting Point (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 3–5 mg of the deuterated sodium propionate sample into a non-hermetically sealed aluminum pan. Crimp the pan with a lid that has a pinhole to allow for the release of any volatiles.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards, such as indium.

-

Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Heating Program: Heat the sample from room temperature to a temperature well above its expected melting point (e.g., 300 °C) at a controlled rate, typically 10 °C/min.

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition.

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Protocol: Shake-Flask Solubility Assay

-

Media Preparation: Prepare relevant aqueous media, such as purified water, phosphate-buffered saline (PBS) at pH 7.4, and buffers at various physiological pH values (e.g., pH 1.2, 4.5, 6.8).

-

Sample Addition: Add an excess amount of solid deuterated sodium propionate to vials containing the prepared media. The presence of undissolved solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

Sample Separation: After incubation, stop the agitation and allow the suspension to settle. Withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as LC-MS/MS or a quantitative NMR (qNMR) technique.

-

Data Reporting: Report the solubility in units such as mg/mL or µg/mL for each condition tested. The experiment should be performed in triplicate.

Biological Role and Signaling Pathways

Propionate is not merely a metabolic intermediate but also a key signaling molecule. It is primarily produced by gut microbiota and exerts its effects through several mechanisms, including metabolic integration and receptor-mediated signaling.

Metabolic Fate of Propionate

Once absorbed, propionate is converted to propionyl-CoA. The canonical fate of propionyl-CoA in mammals is its conversion to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production or gluconeogenesis. This pathway is vitamin B12-dependent. The use of deuterated sodium propionate allows researchers to trace the flow of the deuterated carbon backbone through these central metabolic hubs.

Caption: Canonical metabolic pathway of propionate into the TCA cycle.

Signaling Through G-Protein Coupled Receptors (GPCRs)

Propionate acts as an agonist for two GPCRs: Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41). These receptors are expressed on various cell types, including immune cells, adipocytes, and intestinal epithelial cells, and their activation triggers downstream signaling cascades that regulate inflammation, metabolism, and hormone secretion. FFAR2 couples to both Gαi/o and Gαq proteins, while FFAR3 primarily signals through Gαi/o.

References

A Technical Guide to High-Purity Sodium Propionate-d3 for Researchers and Drug Development Professionals

An in-depth analysis of commercial suppliers, quality control methodologies, and applications in metabolic research.

This technical guide provides a comprehensive overview of high-purity Sodium Propionate-d3, a stable isotope-labeled compound crucial for a range of applications in research and pharmaceutical development. This document details commercially available sources, presents key quantitative data in a comparative format, outlines rigorous experimental protocols for quality control, and visualizes its metabolic significance and analytical workflows.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable commercial suppliers catering to the research and pharmaceutical industries. The quality and specifications of the product can vary between suppliers, making a thorough evaluation essential for selecting the appropriate material for a given application. Key parameters to consider include chemical purity, isotopic enrichment, and the availability of comprehensive analytical documentation.

Below is a summary of quantitative data from prominent suppliers:

| Supplier/Brand | Product Name | CAS Number | Chemical Purity | Isotopic Enrichment (atom % D) |

| LGC Standards | Sodium Propionate-3,3,3-d3 | 1210410-35-7 | min 98% | 99 atom % D |

| Cambridge Isotope Laboratories, Inc. | Sodium propionate (D₅, 98%) | 202529-18-8 | 98% | Not Specified as d3 |

| Cambridge Isotope Laboratories, Inc. | Sodium propionate (¹³C₃, 99%) | 152571-51-2 | 98% | 99 atom % ¹³C |

| Sigma-Aldrich (Merck) | Sodium propionate-¹³C₃ endotoxin tested | 152571-51-2 | Not Specified | 99 atom % ¹³C |

| MedchemExpress | Propionate-d3 sodium | Not Specified | >98% | Not Specified |

| Invivochem | This compound | 1210410-35-7 | ≥98% | Not Specified |

Note: Isotopic enrichment is a critical parameter. For applications requiring the tracking of the d3 label, a high atom % D is essential. Some suppliers, like LGC Standards, explicitly state the isotopic purity for the deuterium label.[1] For other suppliers, further inquiry for a certificate of analysis is recommended to confirm the isotopic enrichment of the deuterium atoms.

Experimental Protocols for Quality Control

Ensuring the identity, purity, and isotopic enrichment of this compound is paramount for its effective use in research and regulated drug development. A Quality by Design (QbD) approach, which emphasizes a thorough understanding of the product and its manufacturing process, can be applied to the analytical control strategy.[2][3][4][5] Key analytical techniques for the comprehensive characterization of this compound include Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the analyte.

Methodology:

-

Sample Preparation: Accurately weigh a specific amount of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: A simple 90° pulse-acquire sequence.

-

Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation and accurate integration. This is a critical parameter for quantification.

-

Number of Scans (ns): Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

-

-

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate the well-resolved signals of both the this compound (e.g., the signal corresponding to the -CH₂- group) and the internal standard.

-

Calculate the purity of this compound based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like sodium propionate, derivatization is typically required.

Methodology:

-

Sample Preparation and Derivatization:

-

Accurately weigh the this compound sample.

-

Acidify the sample to convert sodium propionate to propionic acid-d3.

-

Extract the propionic acid-d3 into an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Derivatize the propionic acid-d3 using a suitable agent (e.g., silylation with BSTFA) to increase its volatility and thermal stability.

-

-

GC-MS Parameters:

-

GC Column: A polar capillary column (e.g., Stabilwax-DA, 30 m x 0.25 mm x 0.25 µm) is suitable for separating fatty acids.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless injection for trace analysis.

-

Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 220°C) to ensure good separation of the analyte from any impurities.

-

MS Detector: Operated in either full scan mode for qualitative analysis and impurity identification or Selected Ion Monitoring (SIM) mode for quantitative analysis, targeting the specific m/z values of the derivatized propionic acid-d3.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of compounds in complex matrices and can be used without derivatization. It is particularly useful when this compound is employed as an internal standard for the quantification of endogenous propionate.

Methodology:

-

Sample Preparation:

-

For the analysis of the pure substance, dissolve a known amount in a suitable solvent (e.g., water or a mixture of water and organic solvent).

-

When used as an internal standard, a known amount is spiked into the biological sample (e.g., plasma, cell lysate).

-

-

LC-MS/MS Parameters:

-

LC Column: A reversed-phase C18 column or a mixed-mode column suitable for the retention of small polar molecules.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of carboxylic acids.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (propionate) and the internal standard (propionate-d3) to ensure high selectivity and sensitivity. For propionate, a transition of m/z 73 -> 29 could be used, while for propionate-d3, a transition of m/z 76 -> 32 would be appropriate.

-

-

Visualization of Pathways and Workflows

Metabolic Fate of Propionate

Sodium Propionate, upon entering a biological system, is converted to propionyl-CoA, which then enters central metabolic pathways. Its metabolism is of significant interest in understanding various physiological and pathological states.

Caption: Metabolic pathway of this compound.

Quality Control Workflow for High-Purity this compound

A robust quality control workflow ensures that the stable isotope-labeled compound meets the required specifications for its intended use. This workflow integrates multiple analytical techniques to assess identity, purity, and isotopic enrichment.

Caption: Quality control workflow for this compound.

Applications in Drug Development and Metabolic Research

High-purity this compound serves as an invaluable tool in various stages of drug development and fundamental metabolic research.

-

Internal Standard: Due to its chemical similarity to endogenous propionate but distinct mass, it is an ideal internal standard for accurate quantification of propionate levels in biological matrices using mass spectrometry. This is crucial for pharmacokinetic and pharmacodynamic studies.

-

Metabolic Flux Analysis: As a stable isotope tracer, this compound can be introduced into cellular or whole-organism systems to trace the metabolic fate of the propionate backbone. This allows researchers to quantify the contribution of propionate to various metabolic pathways, such as the TCA cycle, gluconeogenesis, and fatty acid synthesis, under different physiological or pathological conditions.

-

Drug Metabolism Studies: It can be used to investigate the influence of drug candidates on propionate metabolism or to study the metabolic pathways of propionate-containing drug molecules themselves.

The use of stable isotope-labeled compounds like this compound, coupled with advanced analytical techniques, provides a powerful approach to gain a deeper understanding of metabolic networks and to accelerate the development of new therapeutics.

References

An In-depth Technical Guide to the Natural Abundance of Deuterium in Sodium Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium (²H or D), a stable isotope of hydrogen, possesses a natural abundance of approximately 0.0156% on Earth.[1] While this concentration may seem minuscule, variations in the natural abundance of deuterium within organic molecules can provide profound insights into their geographical origin, biosynthetic pathways, and metabolic history. Sodium propionate, a short-chain fatty acid produced by gut microbiota and widely used as a food preservative and pharmaceutical excipient, is a molecule of significant interest in various scientific disciplines. Understanding the natural abundance of deuterium in sodium propionate is crucial for researchers in fields ranging from metabolic studies and drug development to food authenticity and forensic analysis.

This technical guide provides a comprehensive overview of the natural abundance of deuterium in sodium propionate, detailed experimental protocols for its determination, and a discussion of the relevant metabolic and signaling pathways.

Data Presentation: Natural Abundance of Deuterium

The natural abundance of deuterium can be expressed in various ways, including atom percent, parts per million (ppm), or as a delta value (δ²H) in per mil (‰) relative to a standard. The Vienna Standard Mean Ocean Water (VSMOW) is the primary reference standard for hydrogen isotopes.

While specific data for the site-specific natural abundance of deuterium in sodium propionate is not extensively documented, the values can be inferred from the general natural abundance of deuterium and data from related short-chain fatty acids produced by microbial fermentation. Isotopic fractionation during metabolic processes can lead to slight enrichment or depletion of deuterium at specific molecular sites compared to the bulk terrestrial abundance.[2]

| Parameter | Value | Reference |

| General Natural Abundance of Deuterium on Earth | ~0.0156% | [1] |

| ~156 ppm | [1] | |

| δ²H of VSMOW | 0 ‰ | By Definition |

| Estimated δ²H in Short-Chain Fatty Acids (from microbial fermentation) | -170‰ to +550‰ (relative to water) | [2] |

| Hydrogen Atoms in Sodium Propionate (CH₃CH₂COONa) | 5 | |

| Methyl Group (-CH₃) | 3 | |

| Methylene Group (-CH₂) | 2 |

Note: The wide range of δ²H values in microbially produced fatty acids reflects significant isotopic fractionation that is dependent on the specific metabolic pathways and microbial species involved.

Experimental Protocols

The determination of the natural abundance of deuterium in sodium propionate can be achieved through two primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Isotope Ratio Mass Spectrometry (IRMS).

2D NMR Spectroscopy for Site-Specific Deuterium Abundance

Quantitative ²H NMR spectroscopy is a powerful method for determining the distribution of deuterium at natural abundance at specific positions within a molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a high-purity sodium propionate sample in a non-deuterated solvent (e.g., chloroform, acetone) to a high concentration. The use of a non-deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.

-

For quantitative analysis, an internal standard with a known deuterium concentration can be added.

-

-

NMR Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a sensitive cryoprobe.

-

The experiment must be acquired in an unlocked mode since a deuterated solvent is not used for locking.

-

Shimming can be performed using the proton signal of the solvent or the analyte itself.

-

-

Data Acquisition:

-

Acquire the ²H NMR spectrum. A large number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of deuterium.

-

The chemical shifts in the ²H spectrum will be very similar to those in the ¹H spectrum.

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) to obtain the ²H NMR spectrum.

-

Integrate the signals corresponding to the methyl (-CH₃) and methylene (-CH₂) groups of the propionate molecule.

-

The relative integrals of these signals will provide the site-specific natural abundance of deuterium at these positions.

-

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Deuterium Abundance

IRMS is a highly sensitive technique for measuring the overall deuterium-to-hydrogen ratio in a sample.

Methodology:

-

Sample Preparation:

-

The sodium propionate sample must be thoroughly dried to remove any water, as water will interfere with the measurement. Lyophilization is a common method.

-

The dried sample is weighed into a tin or silver capsule.

-

-

Combustion and Reduction:

-

The encapsulated sample is introduced into an elemental analyzer coupled to the IRMS.

-

The sample is combusted at a high temperature (typically >1000 °C) in the presence of an oxidant to produce CO₂, H₂O, and N₂.

-

The resulting gases are then passed through a reduction furnace containing chromium, which reduces the water to H₂ gas.

-

-

Gas Chromatography and Mass Analysis:

-

The H₂ gas is separated from other gases by a gas chromatograph.

-

The purified H₂ gas is then introduced into the ion source of the mass spectrometer.

-

-

Data Analysis:

-

The mass spectrometer measures the ratio of ions with a mass-to-charge ratio (m/z) of 3 (HD⁺) to m/z 2 (H₂⁺).

-

This ratio is compared to that of a calibrated reference gas to determine the δ²H value of the sample.

-

Signaling Pathways and Logical Relationships

Sodium propionate, as a biologically active molecule, is involved in various cellular signaling pathways. Understanding these pathways is crucial for researchers in drug development and metabolic studies.

Propionate Metabolism

Propionate is primarily metabolized in the mitochondria. The following diagram illustrates the key steps in its conversion to succinyl-CoA, an intermediate in the citric acid cycle.

Caption: A simplified diagram of the metabolic pathway of propionate.

Sodium Propionate Signaling in Hepatic Gluconeogenesis

Sodium propionate has been shown to suppress hepatic gluconeogenesis through a signaling cascade involving the G protein-coupled receptor 43 (GPR43) and AMP-activated protein kinase (AMPK).

Caption: Signaling pathway of sodium propionate in suppressing hepatic gluconeogenesis.

Conclusion

The natural abundance of deuterium in sodium propionate, while close to the terrestrial average, can exhibit variations due to isotopic fractionation during its biosynthesis. These subtle differences provide a wealth of information for researchers in diverse fields. The methodologies of ²H NMR and IRMS offer powerful tools for the precise determination of both site-specific and bulk deuterium abundance. Furthermore, a deeper understanding of the metabolic and signaling pathways involving sodium propionate is essential for elucidating its biological roles and therapeutic potential. This guide serves as a foundational resource for scientists and professionals engaged in the study and application of this important short-chain fatty acid.

References

An In-depth Technical Guide to the Core Differences Between Sodium Propionate-d3 and Sodium Propionate-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Sodium Propionate-d3 and Sodium Propionate-d5, two stable isotope-labeled analogs of sodium propionate. The strategic placement of deuterium atoms in these molecules offers distinct advantages and applications in metabolic research, pharmacokinetic studies, and as internal standards in mass spectrometry. Understanding these differences is crucial for designing robust experiments and accurately interpreting data.

Core Distinctions and Applications

The primary difference between this compound and Sodium Propionate-d5 lies in the position and number of deuterium atoms.

-

This compound (Sodium 3,3,3-trideuteriopropanoate): In this isotopologue, the three hydrogen atoms on the terminal methyl group (C3) are replaced by deuterium. This specific labeling makes it an ideal tracer for studying the metabolic fate of the methyl group of propionate.

-

Sodium Propionate-d5 (Sodium propionate-d5): This molecule is fully deuterated on the ethyl group, with deuterium atoms replacing hydrogens at both the C2 and C3 positions. This makes it a robust internal standard for quantifying unlabeled propionate via mass spectrometry, as its higher mass shift minimizes isotopic interference. It can also serve as a tracer for the entire propionyl moiety.

The choice between d3 and d5 labeling depends on the specific research question. This compound is preferable when investigating pathways where the methyl group may be cleaved or transformed. Sodium Propionate-d5 is the standard of choice for quantification and for tracing the propionyl backbone through metabolic pathways where the integrity of the carbon chain is expected to be maintained.

Quantitative Data Summary

The physical and chemical properties of this compound and Sodium Propionate-d5 are summarized below for direct comparison.

| Property | This compound | Sodium Propionate-d5 | Unlabeled Sodium Propionate |

| Chemical Formula | C₃D₃H₂NaO₂ | C₃D₅NaO₂ | C₃H₅NaO₂ |

| Molecular Weight | 99.08 g/mol | 101.09 g/mol [1][2] | 96.06 g/mol [3][4] |

| Labeled CAS Number | 1210410-35-7[5] | 202529-18-8 | 137-40-6 |

| Appearance | White solid | White crystalline solid | Colorless transparent crystals or granular crystalline powder |

| Deuterium Enrichment | Typically >98% | Typically >98% | N/A |

| Primary Application | Metabolic tracer for the propionate methyl group | Internal standard for mass spectrometry, tracer for the propionyl group | Food preservative, therapeutic agent |

Metabolic Pathways and Isotopic Tracing

Propionate is a key short-chain fatty acid (SCFA) produced by gut microbiota and is involved in various metabolic pathways, most notably gluconeogenesis in the liver. Upon entering the cell, propionate is converted to propionyl-CoA.

Propionate Metabolism to Succinyl-CoA

The canonical pathway for propionate metabolism involves its conversion to succinyl-CoA, which can then enter the Krebs cycle (Tricarboxylic Acid Cycle). This process is crucial for hepatic gluconeogenesis.

Differential Tracing with this compound and -d5

The distinct labeling patterns of this compound and Sodium Propionate-d5 allow for different insights when tracing this pathway.

References

- 1. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 2. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

Applications of Sodium Propionate-d3 in Metabolomics Research: An In-depth Technical Guide

Abstract

Stable isotope tracing has become an indispensable tool in metabolomics for elucidating the intricate dynamics of metabolic pathways. Sodium Propionate-d3 (d3-propionate), a deuterated form of the short-chain fatty acid propionate, serves as a powerful tracer for investigating several key metabolic processes. This technical guide provides a comprehensive overview of the applications of this compound in metabolomics research, with a focus on its utility in studying fatty acid metabolism, gluconeogenesis, and the Krebs cycle. This document details experimental protocols for in vivo studies, sample analysis using mass spectrometry and nuclear magnetic resonance spectroscopy, and the interpretation of labeling patterns. Furthermore, it presents quantitative data from relevant studies in structured tables and visualizes key metabolic pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the metabolic fate of propionate.

Introduction to this compound as a Metabolic Tracer

This compound is a stable isotope-labeled compound where three hydrogen atoms on the ethyl group are replaced with deuterium. This isotopic labeling allows researchers to track the metabolic fate of the propionate molecule as it is incorporated into various downstream metabolites.[1] The increased mass due to the deuterium atoms enables the distinction between labeled and unlabeled metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Propionate is a short-chain fatty acid (SCFA) produced by gut microbial fermentation of dietary fiber and is also a product of the catabolism of odd-chain fatty acids and certain amino acids.[3][4] It plays a significant role in host metabolism, particularly in the liver, where it serves as a precursor for gluconeogenesis and can enter the Krebs cycle.[3] By using d3-propionate, researchers can quantitatively assess the contribution of propionate to these and other metabolic pathways under various physiological and pathological conditions.

Key Applications in Metabolomics

The use of this compound as a tracer provides valuable insights into several core areas of metabolic research:

-

Gluconeogenesis: Propionate is a major substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. Tracing with d3-propionate allows for the quantification of the contribution of propionate to hepatic glucose production. This is particularly relevant in studies of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), where gluconeogenesis is often dysregulated.

-

Krebs Cycle (Tricarboxylic Acid Cycle) Flux: Propionate enters the Krebs cycle as succinyl-CoA after being carboxylated to methylmalonyl-CoA. By tracking the incorporation of deuterium from d3-propionate into Krebs cycle intermediates, researchers can measure the rate of anaplerosis (the replenishment of cycle intermediates) from this source. This provides a more complete picture of mitochondrial function and energy metabolism.

-

Fatty Acid and Lipid Synthesis: The carbon backbone of propionate can be incorporated into fatty acids, although this is a less direct pathway compared to its role in gluconeogenesis. The metabolic fate of propionate can influence the pools of precursors available for lipogenesis.

-

Gut Microbiome-Host Metabolic Interactions: As a primary product of gut microbial fermentation, propionate is a key signaling molecule between the gut microbiota and the host. Using d3-propionate can help to unravel the complex interplay between microbial metabolism and host metabolic pathways.

Experimental Protocols

This section outlines a general in vivo experimental protocol for a metabolomics study using this compound in a mouse model, focusing on liver metabolism.

Animal Preparation and Tracer Administration

-

Animal Model: C57BL/6J mice are a commonly used strain for metabolic studies. House the animals under a controlled light-dark cycle and provide ad libitum access to a standard chow diet.

-

Fasting: Fast the mice for a period of 5-8 hours prior to tracer administration to achieve a post-absorptive metabolic state. This helps to reduce variability from recent food intake.

-

Tracer Preparation: Dissolve this compound in sterile saline to the desired concentration. A typical dose for intravenous infusion is around 20% of the endogenous rate of appearance, delivered over a period of 120 minutes to achieve steady-state labeling. For intraperitoneal injection, a bolus of a specific concentration can be administered.

-

Administration: Administer the prepared d3-propionate solution to the mice via intravenous (IV) infusion or intraperitoneal (IP) injection. IV infusion via a catheter is preferred for achieving steady-state kinetics, while IP injection is a less invasive alternative for bolus administration.

Sample Collection and Processing

-

Anesthesia and Tissue Collection: At the end of the infusion or at a specific time point after injection, anesthetize the mice. Quickly dissect the liver and immediately freeze it in liquid nitrogen to quench all metabolic activity. This step is critical to prevent post-mortem changes in metabolite levels.

-

Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma, which should then be snap-frozen in liquid nitrogen.

-

Storage: Store all tissue and plasma samples at -80°C until metabolite extraction.

Metabolite Extraction from Liver Tissue

A two-step extraction protocol using isopropanol-methanol followed by methanol-water is effective for extracting a broad range of metabolites.

-

Homogenization: Homogenize the frozen liver tissue in a cold solution of isopropanol and methanol.

-

Phase Separation: Add a methanol-water solution to the homogenate to induce phase separation.

-

Fraction Collection: The upper aqueous phase will contain polar metabolites (including Krebs cycle intermediates and gluconeogenic precursors), while the lower organic phase will contain non-polar metabolites (including fatty acids and lipids).

-

Drying: Dry the collected fractions under a stream of nitrogen or using a vacuum concentrator.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable metabolites, such as organic acids and derivatized amino acids.

-

Derivatization: Derivatize the dried polar metabolite extracts to increase their volatility. A common method is a two-step process of methoxyamination followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

GC Separation: Separate the derivatized metabolites on a suitable GC column, such as a non-polar HP-5ms column. A typical temperature program starts at a low temperature and ramps up to a high temperature to elute a wide range of metabolites.

-

MS Detection: Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds. The presence of deuterium from d3-propionate will result in a mass shift in the labeled metabolites, allowing for their identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of a wide range of metabolites, including non-volatile and thermally labile compounds like fatty acids and acyl-CoAs.

-

Chromatography: Separate the metabolites using a reversed-phase C8 or C18 column with a gradient of water and an organic solvent like methanol or acetonitrile.

-

Ionization: Use electrospray ionization (ESI) to ionize the metabolites as they elute from the LC column.

-

MS Analysis: Analyze the ions using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) to accurately measure the mass-to-charge ratio (m/z) of the parent ions and their fragments. This allows for the determination of the isotopic enrichment from d3-propionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can provide information about the position of the deuterium label within a molecule.

-

Sample Preparation: Reconstitute the dried metabolite extracts in a suitable deuterated solvent (e.g., D₂O).

-

Acquisition: Acquire ²H (deuterium) NMR spectra. The chemical shifts in the ²H spectrum are similar to those in the ¹H spectrum, allowing for the identification of deuterated metabolites.

-

Data Analysis: The intensity of the deuterium signal can be used to quantify the concentration of the labeled metabolite, often using the natural abundance of deuterium in water as an internal reference.

Data Presentation and Interpretation

Quantitative Data Tables

The following tables present illustrative quantitative data on the effects of propionate on gluconeogenesis and the incorporation of stable isotopes into key metabolic pathways.

Table 1: Effect of Sodium Propionate on Gluconeogenic Enzyme Activity and Expression in Bovine Hepatocytes

| Propionate Conc. (mM) | Glucose Production (relative to control) | PEPCK1 Activity (relative to control) | PC Activity (relative to control) | G6PC Activity (relative to control) | PEPCK1 mRNA (relative to control) |

| 0 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |

| 1.25 | 1.25 | 1.15 | 1.10 | 1.20 | 1.50 |

| 2.50 | 1.30 | 1.35 | 1.25 | 1.30 | 1.80 |

| 3.75 | 1.32 | 1.50 | 1.40 | 1.35 | 2.20 |

| 5.00 | 1.31 | 1.20 | 1.15 | 1.25 | 1.60 |

Table 2: Illustrative Isotopic Enrichment of Krebs Cycle Intermediates from ¹³C-Propionate Tracing

| Metabolite | M+1 Enrichment (%) | M+2 Enrichment (%) | M+3 Enrichment (%) |

| Citrate | 5.2 | 12.5 | 3.1 |

| α-Ketoglutarate | 4.8 | 10.2 | 2.5 |

| Succinate | 3.5 | 8.5 | 25.8 |

| Fumarate | 3.1 | 7.9 | 22.4 |

| Malate | 4.5 | 9.8 | 18.9 |

Table 3: Illustrative Isotopic Enrichment of Fatty Acids from ¹³C-Glucose Tracing

| Fatty Acid | M+2 Enrichment (%) | M+4 Enrichment (%) | M+6 Enrichment (%) | M+8 Enrichment (%) | M+10 Enrichment (%) | M+12 Enrichment (%) | M+14 Enrichment (%) | M+16 Enrichment (%) |

| Myristate (14:0) | 2.1 | 4.5 | 7.8 | 12.3 | 15.1 | 10.2 | 5.3 | - |

| Palmitate (16:0) | 1.8 | 3.9 | 6.5 | 10.1 | 14.8 | 18.2 | 12.4 | 8.1 |

| Stearate (18:0) | 1.5 | 3.2 | 5.4 | 8.7 | 12.5 | 16.9 | 19.8 | 15.3 |

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a this compound metabolomics study.

Metabolic Fate of this compound

This diagram illustrates the entry of d3-propionate into the Krebs cycle and its subsequent contribution to gluconeogenesis.

References

A Technical Guide to the Role of Sodium Propionate-d3 in Elucidating Short-Chain Fatty Acid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth examination of Sodium Propionate-d3, a stable isotope-labeled variant of the short-chain fatty acid (SCFA) propionate. It details its critical role as a tracer and internal standard for studying SCFA metabolism, absorption, and signaling. We will explore its application in quantitative analysis via mass spectrometry, methodologies for in vivo and in vitro metabolic studies, and its use in deciphering complex cellular signaling pathways.

Introduction to Short-Chain Fatty Acids and the Importance of Isotopic Labeling

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are metabolites produced by the gut microbiota through the fermentation of dietary fiber.[1][2] These molecules are not merely metabolic byproducts but act as crucial signaling molecules and energy substrates for the host, influencing a wide range of physiological processes including glucose homeostasis, lipid metabolism, immune function, and gut-brain communication.[1][3][4]

Propionate, in particular, is a key player. It is predominantly metabolized in the liver, where it serves as a major substrate for gluconeogenesis. It also signals through G-protein coupled receptors (GPCRs), namely Free Fatty Acid Receptor 2 (FFAR2, or GPR43) and Free Fatty Acid Receptor 3 (FFAR3, or GPR41), to modulate cellular function in various tissues.

Studying the precise metabolic fate and signaling functions of propionate is challenging due to its rapid absorption and metabolism. This is where stable isotope labeling becomes an indispensable tool. This compound (propionic-2,2,3,3-d3 acid, sodium salt) is a non-radioactive, isotopically labeled version of sodium propionate. The deuterium (d) atoms replace hydrogen atoms, increasing the molecule's mass without significantly altering its chemical properties. This mass shift allows researchers to distinguish the exogenously administered propionate from the endogenous pool, enabling two primary applications:

-

Metabolic Tracing: Following the journey of propionate-d3 through various metabolic pathways to identify and quantify its downstream metabolites.

-

Quantitative Analysis: Serving as an ideal internal standard for accurate and precise quantification of endogenous propionate levels in complex biological samples using isotope dilution mass spectrometry.

This guide will detail the methodologies, data interpretation, and signaling pathways investigated using this powerful research tool.

Quantitative Analysis of Propionate Using this compound

Accurate quantification of SCFAs in biological matrices like feces, plasma, and tissue is fundamental to understanding the interplay between diet, microbiota, and host health. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with stable isotope dilution is the gold standard for this purpose.

Principle of Isotope Dilution Mass Spectrometry

In this method, a known amount of a stable isotope-labeled internal standard (e.g., this compound) is spiked into a biological sample before any processing or extraction. The labeled standard is chemically identical to the endogenous analyte (propionate) and thus behaves identically during sample preparation, derivatization, and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometer signal from the endogenous analyte to the labeled standard, one can calculate the absolute concentration of the endogenous analyte with high accuracy and precision, correcting for matrix effects and sample loss.

Experimental Protocol: SCFA Quantification in Fecal Samples

The following is a generalized protocol synthesized from established methodologies for SCFA quantification.

-

Sample Preparation and Extraction:

-

Accurately weigh a frozen fecal sample (approx. 20-50 mg).

-

Homogenize the sample in a pre-chilled extraction solvent (e.g., 50% aqueous acetonitrile) containing a known concentration of stable isotope-labeled internal standards, including this compound.

-

Vortex thoroughly and centrifuge at high speed (e.g., 13,500 rpm) at 4°C to pellet solid debris.

-

Collect the supernatant containing the extracted SCFAs.

-

-

Chemical Derivatization:

-

To improve chromatographic retention and ionization efficiency, the carboxyl group of SCFAs is derivatized. A common method involves using 3-nitrophenylhydrazine (3-NPH).

-

Mix the supernatant with a solution of 3-NPH and a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in a pyridine solution.

-

Incubate the reaction mixture (e.g., at 40°C for 30 minutes).

-

Dilute the sample with an appropriate solvent (e.g., 10% aqueous acetonitrile) before LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the derivatized SCFAs using a reverse-phase C18 column.

-

Mass Spectrometry: Operate the mass spectrometer in negative-ion electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the endogenous propionate derivative and the propionate-d3 derivative.

-

Data Presentation: Performance of Isotope Dilution LC-MS/MS Methods

The following table summarizes typical performance characteristics for SCFA quantification methods using stable isotope labeling.

| Parameter | Typical Value Range | Reference |

| Limit of Detection (LOD) | 0.05 - 156 nM | |

| Limit of Quantification (LOQ) | 0.1 - 310 nM | |

| Linearity (R²) | > 0.99 | |

| Intra-day Precision (RSD) | < 8.8% | |

| Inter-day Precision (RSD) | < 15.4% | |

| Accuracy | 93.1% - 108.4% |

RSD: Relative Standard Deviation

Visualization: Workflow for SCFA Quantification

Tracing the Metabolic Fate of Propionate

Administering this compound to in vivo models or in vitro systems allows researchers to trace the metabolic pathways propionate enters. By analyzing tissues and biofluids for deuterium-labeled metabolites, a clear picture of propionate's contribution to host metabolism can be constructed.

Key Metabolic Pathways of Propionate

-

Hepatic Gluconeogenesis: The liver is the primary site of propionate metabolism. Propionate is converted to propionyl-CoA, which then enters the TCA cycle via succinyl-CoA. The resulting oxaloacetate can then be directed towards gluconeogenesis, the synthesis of new glucose. Using propionate-d3 allows for the quantification of its contribution to the glucose pool.

-

TCA Cycle Anaplerosis: Propionate serves as an anaplerotic substrate, meaning it replenishes TCA cycle intermediates. This is vital for maintaining the metabolic capacity of hepatocytes. However, studies have shown that high doses of propionate can significantly alter the concentrations of TCA intermediates, which must be considered when using it as a tracer.

-

Lipid Metabolism: The role of propionate in lipid synthesis is complex. While propionyl-CoA can theoretically contribute to fatty acid elongation, some studies suggest that propionate actually inhibits hepatic cholesterol and fatty acid synthesis, particularly when acetate is the primary source of acetyl-CoA.

Experimental Protocol: In Vivo Metabolic Tracing in a Mouse Model

-

Administration: Administer this compound to mice via oral gavage, intraperitoneal injection, or inclusion in the diet. The route and dose are critical considerations, as they can influence metabolic outcomes.

-

Sample Collection: At specified time points post-administration, collect blood and tissues (especially liver). Tissues should be snap-frozen immediately in liquid nitrogen to quench all metabolic activity.

-

Metabolite Extraction: Extract metabolites from the homogenized tissues using a suitable solvent system (e.g., a biphasic extraction with methanol, chloroform, and water to separate polar and non-polar metabolites).

-

LC-MS/MS Analysis: Analyze the extracts to detect and quantify deuterium-labeled downstream metabolites, such as d-labeled succinate, malate, and glucose. This provides a direct measure of the flux through specific metabolic pathways.

Visualization: Metabolic Pathway of Propionate

Investigating Propionate-Mediated Signaling

Propionate exerts many of its physiological effects by activating cell surface receptors FFAR2 and FFAR3. These receptors couple to different G-proteins to initiate distinct downstream signaling cascades. While this compound is not typically used to directly trace signaling events (which occur too rapidly), studies using it to confirm metabolic effects are often paired with experiments that elucidate the underlying signaling mechanisms.

Key Signaling Pathways

-

FFAR2 (GPR43) Signaling: FFAR2 is a dual-coupling receptor, activating both Gq and Gi/o pathways. Propionate is a potent agonist for FFAR2.

-

Gq Pathway: Activation leads to phospholipase C (PLC) activation, generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which can activate downstream kinases like CaMKKβ, leading to AMPK activation and subsequent suppression of hepatic gluconeogenesis.

-

Gi/o Pathway: Activation inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is also linked to the activation of MAPK/ERK cascades.

-

-

FFAR3 (GPR41) Signaling: FFAR3 couples exclusively to the Gi/o pathway, leading to the inhibition of cAMP production. It plays a significant role in regulating host energy balance.

-

Inflammatory Signaling: Propionate has demonstrated anti-inflammatory properties by modulating key signaling pathways in immune cells. It can inhibit histone deacetylase (HDAC) activity, which in turn blunts the activation of the NF-κB pathway and downregulates STAT1 and STAT3 signaling, key regulators of TH1 and TH17 T-cell responses.

Visualization: Propionate Signaling via FFAR2/GPR43

Visualization: Propionate's Anti-Inflammatory Signaling

Conclusion

This compound is a versatile and powerful tool for researchers in metabolism, microbiology, and drug development. Its application as an internal standard in isotope dilution mass spectrometry has revolutionized the ability to obtain accurate, absolute quantification of endogenous propionate from complex biological samples. Furthermore, its use as a metabolic tracer provides an unparalleled window into the in vivo fate of propionate, clarifying its contributions to central carbon metabolism, including gluconeogenesis and TCA cycle anaplerosis. By combining these quantitative and tracing studies with molecular biology techniques, the intricate signaling pathways governed by propionate can be more fully understood. As research into the gut microbiome's impact on host health continues to expand, the role of tools like this compound in providing precise mechanistic insights will only grow in importance.

References

- 1. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Acute oral sodium propionate supplementation raises resting energy expenditure and lipid oxidation in fasted humans - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sodium Propionate-d3 in Elucidating Gut Microbiome Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gut microbiome, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host health and disease. Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are the main metabolites produced by the microbial fermentation of dietary fibers and are crucial signaling molecules in the gut-brain axis and immune regulation. Propionate, in particular, has garnered significant interest for its diverse physiological effects, including its influence on host metabolism, immune function, and even neurodevelopment. To unravel the intricate pathways of propionate production, absorption, and its subsequent metabolic fate, researchers are increasingly turning to stable isotope tracing studies. Sodium Propionate-d3 (d3-propionate), a deuterated form of sodium propionate, serves as a powerful tool in these investigations, allowing for the precise tracking of propionate's journey through the host and its interaction with the gut microbiota. This technical guide provides an in-depth overview of the application of this compound in gut microbiome research, complete with experimental protocols and data presentation.

The Utility of Stable Isotope Probing with this compound

Stable isotope probing (SIP) is a robust technique used to trace the metabolic activity of microorganisms within a complex community.[1] By introducing a substrate labeled with a stable isotope, such as deuterium (²H), researchers can track the incorporation of the isotope into microbial biomass, proteins, or metabolites.[1][2] this compound is particularly useful for:

-

Metabolic Tracing: Following the absorption and distribution of gut-derived propionate into host tissues and circulation.

-

Identifying Active Microbes: Determining which specific gut bacteria are involved in the metabolism of propionate.[3][4]

-

Quantifying Propionate Metabolism: Measuring the rate of propionate uptake and conversion into other metabolites by both the host and the microbiota.

Key Signaling Pathways of Propionate

Propionate exerts its biological effects primarily through two main mechanisms: activation of G protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

G Protein-Coupled Receptor (GPCR) Signaling

Propionate is a known agonist for the free fatty acid receptors FFAR2 (also known as GPR43) and FFAR3 (also known as GPR41). These receptors are expressed on a variety of cell types, including intestinal epithelial cells, immune cells, and adipocytes.

-

FFAR2: Activation of FFAR2 can trigger two distinct signaling pathways: one coupled to the Gαq protein, leading to an increase in intracellular calcium, and another coupled to the Gαi protein, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels.

-

FFAR3: FFAR3 exclusively couples to the Gαi pathway, leading to a decrease in cAMP.

The activation of these pathways by propionate can influence a range of physiological responses, including hormone secretion, immune cell recruitment, and regulation of inflammation.

Histone Deacetylase (HDAC) Inhibition

Propionate can also act as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, propionate promotes histone hyperacetylation, which relaxes the chromatin structure and allows for the transcription of various genes involved in cell cycle regulation, apoptosis, and inflammation. This epigenetic modification is a key mechanism by which propionate influences host gene expression and cellular function.

Experimental Design and Protocols

A typical study investigating the role of this compound in the gut microbiome involves several key stages, from experimental design to data analysis.

In Vivo Administration of this compound

Objective: To deliver a precise dose of this compound to experimental animals to trace its metabolic fate and observe its physiological effects.

Materials:

-

This compound

-

Sterile saline solution (0.9% NaCl)

-

Animal gavage needles (e.g., 20-gauge for mice)

-

Syringes

-

Animal scale

Protocol (Oral Gavage in Mice):

-

Preparation of Dosing Solution: Dissolve this compound in sterile saline to the desired concentration. The concentration should be calculated based on the target dosage (e.g., in mg/kg of body weight) and the volume to be administered.

-

Animal Handling: Weigh the mouse to determine the exact volume of the dosing solution to be administered. A common dosing volume is 5-10 mL/kg.

-

Gavage Procedure:

-

Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

-

Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth until it passes into the esophagus. The needle should pass with minimal resistance.

-

Slowly administer the this compound solution.

-

Gently remove the gavage needle.

-

Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.

-

Note: The optimal dosage and administration frequency will vary depending on the specific research question and experimental design. Dosages in rodent studies have ranged from dietary supplementation of around 1% to oral gavage of specific amounts.

Quantification of Deuterated Propionate by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify this compound and its unlabeled counterpart in biological samples.

Sample Preparation (Feces):

-

Homogenize a known weight of fecal sample in a suitable solvent (e.g., ethanol).

-

Add an internal standard (e.g., a different deuterated SCFA not expected to be in the sample).

-

Centrifuge to pellet solid debris.

-

Transfer the supernatant to a new tube and evaporate the solvent.

-

Re-dissolve the sample in a small volume of solvent and acidify to protonate the SCFAs, making them volatile for GC analysis.

GC-MS Parameters:

The specific parameters for GC-MS analysis will depend on the instrument and column used. However, a general approach involves:

-

Column: A polar capillary column is often used for the separation of fatty acids.

-

Injection: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate the SCFAs based on their boiling points.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the specific mass-to-charge ratios (m/z) of deuterated and non-deuterated propionate.

Deuterated compounds may have slightly different retention times than their non-deuterated counterparts, often eluting slightly earlier. This chromatographic separation, along with the difference in mass, allows for their distinct quantification.

Data Presentation: Quantitative Insights from Propionate Studies

While specific data from this compound studies are emerging, findings from studies using unlabeled sodium propionate provide valuable insights into its potential effects.

Table 1: Effects of Sodium Propionate Supplementation on Gut Microbiota and Host Metabolism in High-Fat Diet (HFD)-Fed Mice

| Parameter | Control Diet | High-Fat Diet (HFD) | HFD + Sodium Propionate |

| Body Weight Gain (g) | 10.5 ± 1.2 | 20.3 ± 1.8 | 16.8 ± 1.5# |

| Adipose Tissue Weight (g) | 1.2 ± 0.2 | 2.5 ± 0.3 | 1.9 ± 0.2# |

| Firmicutes/Bacteroidetes Ratio | 1.5 ± 0.3 | 2.8 ± 0.4 | 1.9 ± 0.3# |

| Colonic Butyrate (µmol/g) | 8.5 ± 1.1 | 4.2 ± 0.8 | 7.1 ± 0.9# |

| Serum LPS (EU/mL) | 0.5 ± 0.1 | 1.2 ± 0.2* | 0.7 ± 0.1# |

Data are presented as mean ± SEM. *P < 0.05 vs. Control Diet. #P < 0.05 vs. HFD. Data are illustrative and compiled based on findings from studies such as Tong et al. (2016) and Li et al. (2019).

Table 2: Impact of Propionate on Atherosclerosis Development in Apoe-/- Mice

| Parameter | High-Fat Diet (HFD) | HFD + Propionate |

| Total Cholesterol (mg/dL) | 450 ± 30 | 350 ± 25 |

| LDL Cholesterol (mg/dL) | 280 ± 20 | 200 ± 15 |

| Aortic Lesion Area (%) | 35 ± 5 | 20 ± 4 |

| Intestinal Npc1l1 Expression (relative) | 1.0 ± 0.1 | 0.6 ± 0.08 |

| Intestinal Regulatory T cells (%) | 5 ± 0.8 | 9 ± 1.2 |

| Intestinal IL-10 (pg/mg tissue) | 80 ± 10 | 150 ± 15 |

Data are presented as mean ± SEM. *P < 0.05 vs. HFD. Data are illustrative and based on findings from studies such as Haghikia et al. (2022).

Conclusion

This compound is an invaluable tool for researchers seeking to understand the complex interplay between diet, the gut microbiome, and host health. Through stable isotope probing, it is possible to trace the metabolic journey of propionate, identify the microbial players involved in its metabolism, and quantify its impact on host physiology. The detailed experimental protocols and data presentation frameworks provided in this guide offer a foundation for designing and executing robust studies in this exciting and rapidly evolving field. As our understanding of the mechanisms of propionate signaling through FFARs and HDAC inhibition deepens, the use of deuterated tracers will be instrumental in developing novel therapeutic strategies targeting the gut microbiome for a wide range of diseases.

References

- 1. rootbiome.tamu.edu [rootbiome.tamu.edu]

- 2. Studying the Temporal Dynamics of the Gut Microbiota Using Metabolic Stable Isotope Labeling and Metaproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Storage of Sodium Propionate-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for Sodium Propionate-d3 (CAS No. 1210410-35-7), a deuterated stable isotope of Sodium Propionate. While this document focuses on the deuterated form, the general safety and handling precautions are analogous to its non-labeled counterpart (CAS No. 137-40-6) due to their similar chemical structures.

Hazard Identification and Classification

This compound is classified as a substance that causes serious eye irritation. Although some safety data sheets (SDS) for the non-deuterated form may classify it as non-hazardous, it is crucial to handle it with care due to potential irritant effects.[1][2] To the best of our knowledge, the chemical, physical, and toxicological properties of the deuterated form have not been thoroughly investigated.

GHS Classification:

-

Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

-

Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin (as per some classifications).

Signal Word: Warning

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage. It is a white, crystalline solid that is deliquescent, meaning it readily absorbs moisture from the air.

| Property | Value | Source |

| Molecular Formula | C₃D₃H₂O₂Na | |

| Molecular Weight | 99.079 g/mol | |

| Appearance | White crystalline powder/solid | |

| Melting Point | 285 - 286 °C | |

| Solubility | Soluble in water and ethanol. | |

| Stability | Stable under normal conditions. Hygroscopic/deliquescent in moist air. | |

| pH | 8.5 - 10.5 (in solution) |

Safe Handling Protocols

Adherence to proper handling procedures is critical to minimize exposure and ensure laboratory safety.

3.1. Engineering Controls

-

Work in a well-ventilated area to avoid the formation and inhalation of dust.

-

Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.

-

Ensure that eyewash stations and safety showers are located close to the workstation.

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use. A complete suit protecting against chemicals may be necessary depending on the scale of work.

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a P1 or P95 filter.

3.3. General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Do not eat, drink, or smoke when handling the product.

-

Wash hands thoroughly after handling and before breaks.

Storage Guidelines

Proper storage is essential to maintain the integrity and stability of this compound.

-

Container: Store in the original, tightly sealed container to prevent moisture absorption.

-

Conditions: Keep in a cool, dry, and well-ventilated area. The product is deliquescent and hygroscopic.

-

Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.

Accidental Release and First Aid Measures

Immediate and appropriate action is required in the event of a spill or exposure.

5.1. Spill Response

-

Minor Spills:

-

Clean up spills immediately.

-

Avoid generating dust. Use dry clean-up procedures.

-

Wear appropriate PPE, including gloves, safety glasses, and respiratory protection.

-

Sweep or vacuum the material and place it in a clean, dry, labeled container for disposal.

-

-

Major Spills:

-

Evacuate the area and move upwind.

-

Alert emergency services and inform them of the hazard's nature and location.

-

Prevent spillage from entering drains or waterways.

-

5.2. First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse.

-

Inhalation: Remove the victim to fresh air. If respiratory symptoms persist, seek medical advice.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician.

Fire and Explosion Hazards

-

Flammability: Sodium Propionate is a combustible solid but does not ignite readily.

-

Explosion Hazard: Fine dust dispersed in the air in sufficient concentrations can form an explosive mixture with an ignition source. Avoid generating dust clouds.

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), foam, or water spray.

-

Hazardous Combustion Products: Fire may produce irritating or toxic gases, including carbon oxides and sodium oxides.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix them with other waste. Handle uncleaned containers as you would the product itself. It is recommended to contact a licensed professional waste disposal service.

References

Methodological & Application

Application Note: Quantification of Propionic Acid in Biological Matrices using Sodium Propionate-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of propionic acid in biological samples, such as human serum and plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Sodium Propionate-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This robust and sensitive method is suitable for researchers, scientists, and drug development professionals investigating the role of short-chain fatty acids (SCFAs) in various physiological and pathological processes.[4][5]

Introduction

Short-chain fatty acids (SCFAs), such as propionic acid, are gut microbiota metabolites crucial in maintaining physiological homeostasis. Their quantification in biological matrices is essential for understanding their role in health and disease, including metabolic disorders, inflammatory bowel disease, and neurological conditions. LC-MS/MS has emerged as a preferred analytical technique for SCFA analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it co-elutes with the analyte and experiences similar ionization effects, thus compensating for potential measurement errors. This application note details a validated LC-MS/MS method for the reliable quantification of propionic acid.

Experimental Protocols

Materials and Reagents

-

Propionic Acid (analyte)

-

This compound (internal standard)

-